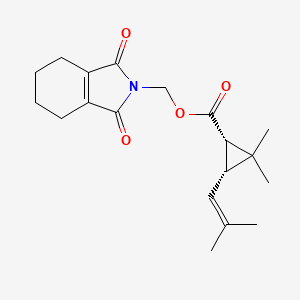
3-Phenylcyclohexanol
Vue d'ensemble
Description
3-Phenylcyclohexanol is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied extensively for its potential applications in various fields, including medicine, chemistry, and materials science.
Applications De Recherche Scientifique
1. Analytical Characterization and Biological Matrix Analysis
3-Phenylcyclohexanol and its derivatives have been a subject of study in analytical toxicology. For instance, the analytical profiles of psychoactive arylcyclohexylamines, which are advertised as "research chemicals," were characterized by various spectroscopy methods, and a method for their determination in biological matrices like blood, urine, and vitreous humor was developed using techniques like HPLC and mass spectrometry (De Paoli et al., 2013).
2. Synthetic Applications in Organic Chemistry
3-Phenylcyclohexanol derivatives have been utilized in synthetic organic chemistry. For example, the synthesis of specific 3-trimethylsilyl-4-dimethyl(phenyl)silylbut-3-en-2-one, a β-functionalised Michael acceptor, involved the use of cyclohexanone and phenylcyclohexanol derivatives in annelation reactions (Fleming et al., 1992).
3. Pharmacological Research and Drug Design
3-Phenylcyclohexanol has been a key structural component in pharmacological research. One study reported the synthesis of non-classical bicyclic cannabinoids, where 3-phenylcyclohexanols were prepared and demonstrated effective analgesic activity in preliminary tests, representing a new class of potentially potent non-opiate analgesics (Baek et al., 1999).
4. Material Science and Structural Analysis
3-Phenylcyclohexanol derivatives have also been used in material science and structural analysis. Research focusing on chalcone structures based on cyclohexanone cores utilized these compounds to study their molecular structures and electronic properties using computational studies and spectroscopic techniques (Lotfy et al., 2019).
Propriétés
IUPAC Name |
3-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBPBFIAVFWQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306267 | |
| Record name | 3-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylcyclohexanol | |
CAS RN |
49673-74-7 | |
| Record name | NSC174840 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















